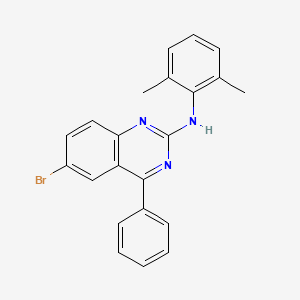

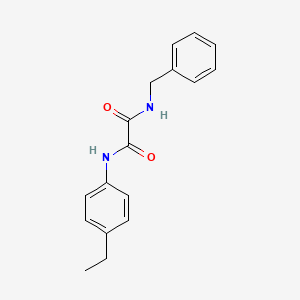

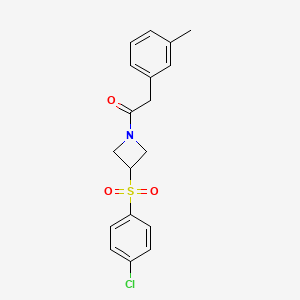

![molecular formula C15H17NO6S B2400054 3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propan-1-sulfonamid CAS No. 946315-59-9](/img/structure/B2400054.png)

3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propan-1-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a furan-2-ylmethyl group, and a propane-1-sulfonamide group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis

The molecular structure of similar compounds consists of a 1,3-benzodioxole ring system and two thiophene rings . These substituent rings represent a donor-linker-acceptor conjugated system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, benzo[d][1,3]dioxol-5-yl acetate is a solid compound with a color that is either colorless or light yellow . Its chemical formula is C10H8O4, and its molecular weight is 192.17 g/mol .Wirkmechanismus

Compound X exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide X inhibits the activity of histone deacetylases, which play a role in the regulation of gene expression. In inflammation, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide X inhibits the activity of nuclear factor kappa B, which regulates the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide X inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Biochemical and Physiological Effects:

Compound X has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell proliferation. In cancer cells, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide X induces apoptosis and inhibits angiogenesis. In inflammation, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide X reduces the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide X improves cognitive function and reduces neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

Compound X has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also limitations to its use, including its high cost and limited availability.

Zukünftige Richtungen

For 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide X include further optimization of the synthesis method and investigation of its potential in other disease areas.

Synthesemethoden

Compound X is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of benzo[d][1,3]dioxole with 2-chloropropane-1-sulfonyl chloride to produce the intermediate 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide. This intermediate is then reacted with furan-2-ylmethanamine to produce 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide X. The synthesis method has been optimized to produce high yields and purity of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide X.

Wissenschaftliche Forschungsanwendungen

Metallorganische Gerüste (MOFs)

Verbindungen mit einer Benzo[d][1,3]dioxol-Untereinheit wurden bei der Synthese von Dioxol-funktionalisierten metallorganischen Gerüsten (MOFs) verwendet . Diese MOFs weisen unterschiedliche physikalische Eigenschaften auf und können in verschiedenen Anwendungen eingesetzt werden, z. B. Gasspeicherung, Trennung und Katalyse .

Organoselenverbindungen

Benzo[d][1,3]dioxol-Untereinheiten wurden in Organoselenverbindungen integriert . Diese Verbindungen haben potenzielle Anwendungen in verschiedenen Bereichen, darunter organische Synthese, Pharmazeutika, Ligandenchemie, Halbleitermaterialien, Biochemie und Katalyse .

Kreuzkupplungsreaktionen

Benzo[d][1,3]dioxol-Verbindungen können in Kreuzkupplungsreaktionen mit Palladiumkomplexen und Aziden verwendet werden . Dies kann bei der Synthese komplexer organischer Moleküle nützlich sein.

Molekulare elektrostatische Potentiale (MEPs)

Verbindungen mit einer Benzo[d][1,3]dioxol-Untereinheit können zur Untersuchung von molekularen elektrostatischen Potentialen (MEPs) verwendet werden . MEPs sind nützlich für die Untersuchung des Zusammenhangs zwischen der Molekülstruktur und ihren physikalisch-chemischen Eigenschaften .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S/c17-23(18,16-10-13-3-1-6-20-13)8-2-7-19-12-4-5-14-15(9-12)22-11-21-14/h1,3-6,9,16H,2,7-8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAQDCCFAYIFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

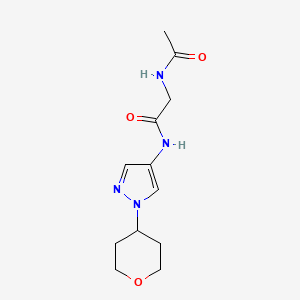

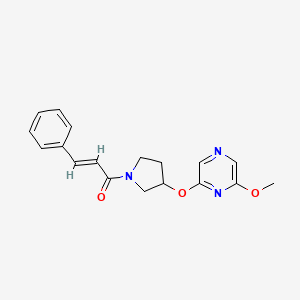

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2399984.png)

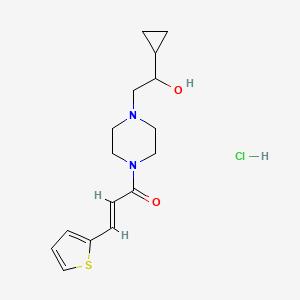

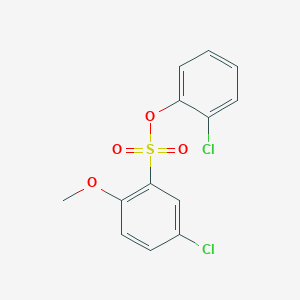

![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)

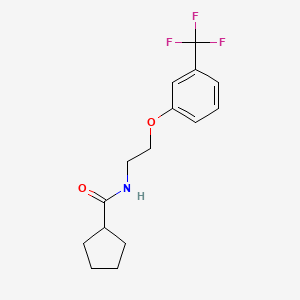

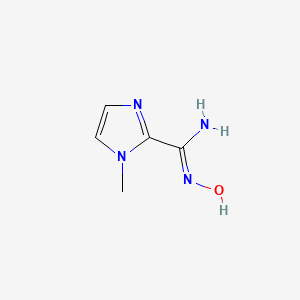

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2399989.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2399993.png)